

Essential Safety and Operational Guide for Handling ITK Inhibitor 2

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Compound of Interest

Compound Name: *ITK inhibitor 2*

Cat. No.: *B3027517*

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This document provides immediate safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with **ITK Inhibitor 2**. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Chemical Identifier:

- Name: **ITK inhibitor 2**
- Synonym: JTE-051
- CAS Number: 1309784-09-5

Summary of Quantitative Data

The following tables summarize the key quantitative information for **ITK Inhibitor 2**.

| Chemical and Physical Properties | |
|----------------------------------|---|
| Molecular Formula | C ₂₅ H ₃₃ N ₅ O ₂ |
| Molecular Weight | 435.56 g/mol |
| IC ₅₀ | 2 nM[1][2] |

| Storage and Stability | |
|-----------------------|---|
| Powder | -20°C for up to 3 years |
| In Solvent (-80°C) | Up to 1 year[3] |
| In Solvent (-20°C) | Up to 1 month[1][4] |
| Shipping Condition | Shipped at ambient temperature with blue ice[3] [4][5] |
| Solubility | |
| DMSO | 110 mg/mL (252.55 mM)[3] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for **ITK Inhibitor 2** (CAS 1309784-09-5) is not publicly available, an SDS for a structurally related ITK antagonist provides essential safety information. The following recommendations are based on this information and general best practices for handling potent small molecule kinase inhibitors.

Hazard Classification (Based on a similar ITK antagonist):

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
- Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[6]
- Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted by the institution's safety office. The following PPE is recommended for handling **ITK Inhibitor 2**:

| Task | Recommended PPE |
|--|--|
| Handling solid compound (weighing, aliquoting) | Chemical safety goggles, disposable nitrile gloves, lab coat, and a certified N95 respirator (if not handled in a chemical fume hood or ventilated enclosure). |
| Preparing stock solutions and dilutions | Chemical safety goggles or a face shield, disposable nitrile gloves (double gloving recommended), and a lab coat. All manipulations should be performed in a chemical fume hood. |
| Administering to cell cultures | Disposable nitrile gloves and a lab coat within a biological safety cabinet. |

First Aid Measures

| Exposure | Procedure |
|--------------|--|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Operational Plan: Stock Solution and Dilution

Preparation of a 10 mM Stock Solution in DMSO:

- Calculate the required mass:
 - For 1 mL of a 10 mM solution:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 435.56 \text{ g/mol} * 1000 \text{ mg/g} = 4.36 \text{ mg}$
- Procedure:
 - Equilibrate the vial of **ITK Inhibitor 2** powder to room temperature before opening.
 - In a chemical fume hood, weigh out the calculated mass of the inhibitor and transfer it to a sterile conical tube.
 - Add the calculated volume of anhydrous DMSO to the tube.
 - To aid dissolution, sonicate the solution or gently warm it to 37°C.[\[3\]](#)[\[4\]](#)
 - Vortex until the solution is clear and homogenous.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Disposal Plan

- Unused Compound and Contaminated Materials: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[\[6\]](#)
- Liquid Waste (from cell culture): Collect in a designated hazardous waste container.

Experimental Protocols

In Vitro Kinase Assay Protocol

This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of **ITK Inhibitor 2**.

Materials:

- Recombinant human ITK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT, 2 mM MnCl₂)[7]
- ATP
- Substrate (e.g., a suitable peptide or protein substrate for ITK)
- **ITK Inhibitor 2** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- 384-well plates

Procedure:

- Prepare Reagents:
 - Dilute the ITK enzyme, substrate, and ATP to their final desired concentrations in kinase buffer.
 - Prepare a serial dilution of **ITK Inhibitor 2** in DMSO, and then dilute further in kinase buffer to the final assay concentrations. Include a DMSO-only control.
- Assay Plate Setup:
 - Add 1 μL of the diluted **ITK Inhibitor 2** or DMSO control to the wells of a 384-well plate.
 - Add 2 μL of the diluted ITK enzyme.
 - Add 2 μL of the substrate/ATP mixture to initiate the reaction.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes.[7]
- Detection:

- Add 5 μ L of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.^[7]
- Add 10 μ L of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
^[7]
- Data Acquisition:
 - Read the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay Protocol: Inhibition of T-Cell Activation

This protocol outlines a general procedure for assessing the effect of **ITK Inhibitor 2** on T-cell activation.

Materials:

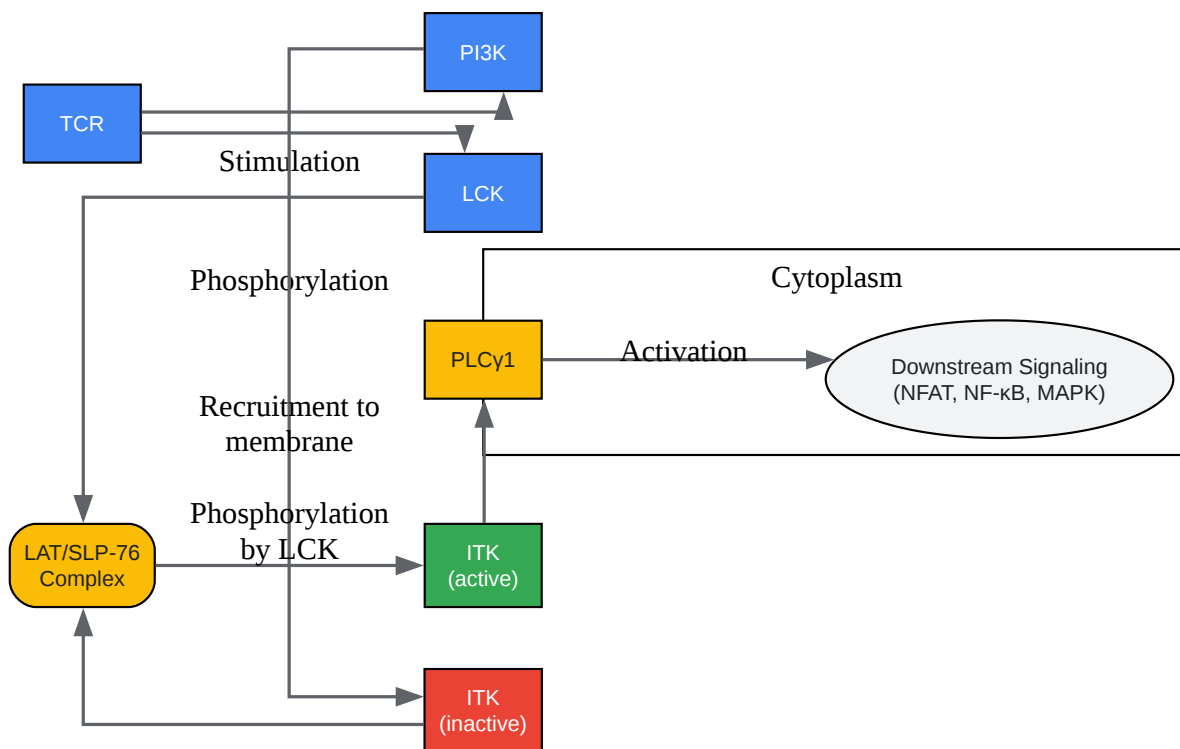
- Jurkat T-cells (or primary T-cells)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
- **ITK Inhibitor 2** stock solution (in DMSO)
- Assay plates (e.g., 96-well)
- Reagents for measuring T-cell activation (e.g., IL-2 ELISA kit)

Procedure:

- Cell Plating:

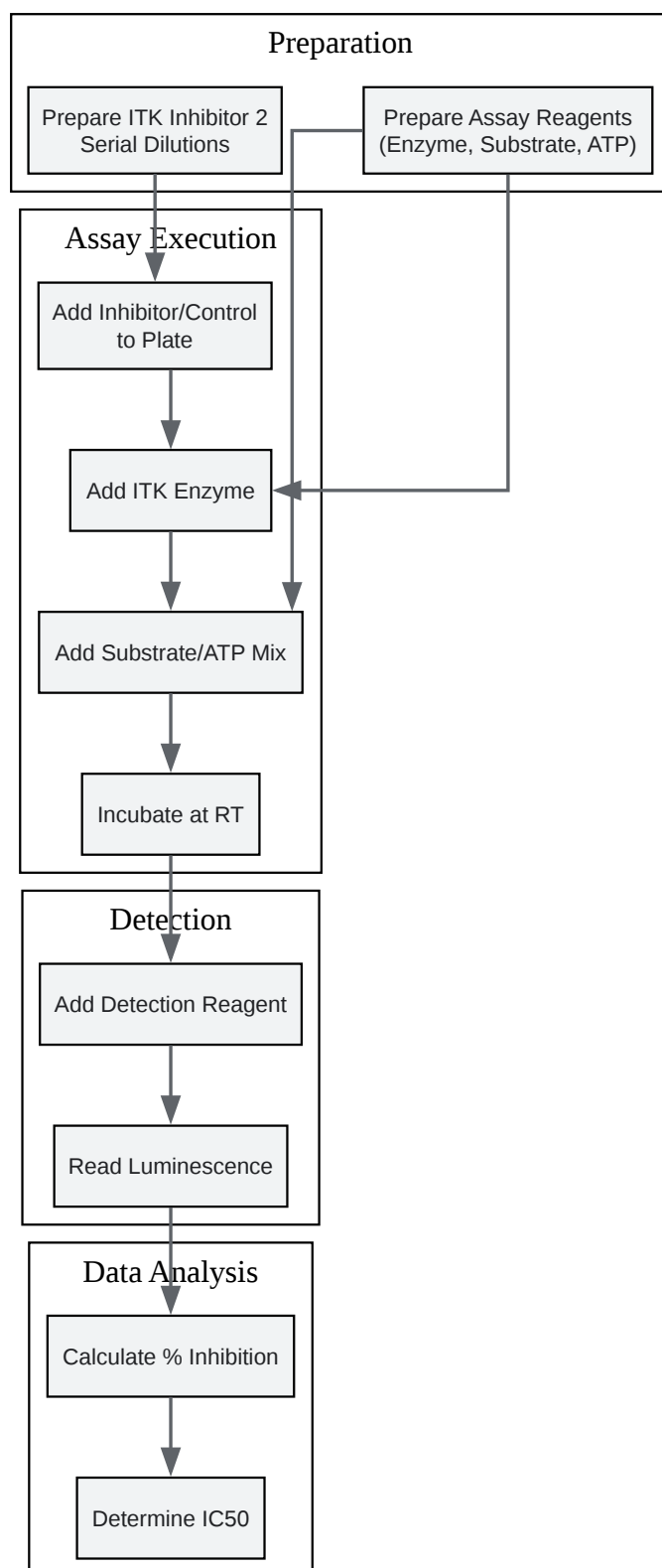
- Plate Jurkat T-cells at a density of 1×10^5 cells/well in a 96-well plate.
- Inhibitor Treatment:
 - Prepare serial dilutions of **ITK Inhibitor 2** in complete cell culture medium.
 - Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO-only control.
- T-Cell Stimulation:
 - Add T-cell activators (e.g., anti-CD3/anti-CD28 antibodies) to the wells to stimulate T-cell activation.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
- Endpoint Measurement:
 - Collect the cell culture supernatant.
 - Measure the concentration of a secreted cytokine, such as IL-2, using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated DMSO control.
 - Determine the IC50 value.

Visualizations



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Caption: ITK-mediated T-cell receptor (TCR) signaling pathway.



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Caption: Workflow for an in vitro kinase inhibition assay.

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